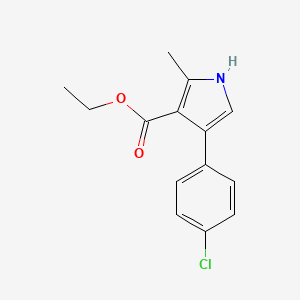

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

描述

Historical Context and Discovery

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 22186-93-2) is a synthetic pyrrole derivative first reported in the early 21st century as part of broader efforts to explore substituted pyrroles for pharmaceutical and materials science applications. Its development aligns with advancements in heterocyclic chemistry that prioritized modular synthesis routes for structurally complex pyrroles. While the exact date of its discovery remains unspecified in publicly available literature, patent filings from the 2010s describe methodologies for analogous compounds, suggesting a timeline for its emergence. The compound’s structure—featuring a 4-chlorophenyl group at position 4, a methyl group at position 2, and an ethyl carboxylate at position 3—reflects targeted modifications to enhance stability and reactivity for downstream applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| Key Functional Groups | Ethyl ester, chlorophenyl, methyl |

Position in Heterocyclic Chemistry

As a trisubstituted pyrrole, this compound occupies a niche within heterocyclic chemistry due to its unique electronic and steric properties. Pyrroles, five-membered aromatic rings containing one nitrogen atom, are foundational in medicinal and materials chemistry. The introduction of electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity in cycloaddition and substitution reactions. The ethyl carboxylate group further enhances solubility in organic solvents, making it a versatile intermediate for synthesizing larger heterocyclic systems.

Compared to simpler pyrroles like pyrrole itself or N-methylpyrrole, this compound exhibits reduced basicity (pKa ~-3.8 for protonated pyrroles) and increased aromatic stability due to substituent effects. Its planar structure allows for π-π stacking interactions, which are critical in supramolecular chemistry and drug design.

Significance in Pyrrole Derivative Research

This compound is emblematic of efforts to optimize pyrrole scaffolds for targeted applications. The 4-chlorophenyl group introduces halogen bonding capabilities, while the methyl and ethyl carboxylate groups modulate lipophilicity and metabolic stability. Such modifications are pivotal in drug discovery, where pyrrole derivatives are investigated for antimicrobial, anticancer, and anti-inflammatory properties.

Research highlights include:

- Antimicrobial Potential : Chlorophenyl-substituted pyrroles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis.

- Materials Science : The compound’s conjugated π-system and substituent geometry make it a candidate for organic semiconductors and light-emitting diodes.

- Synthetic Versatility : Its ethyl carboxylate group serves as a handle for further functionalization, enabling the synthesis of amides, hydrazides, and heterocyclic fused systems.

A 2022 review noted that halogenated pyrrole derivatives, including those with chlorophenyl groups, represent ~15% of recent pyrrole-based drug candidates, underscoring their pharmacological relevance.

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9(2)16-8-12(13)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWXCBYJZNQSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676305 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22186-93-2 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

科学研究应用

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.

作用机制

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Variations in Pyrrole Ring Substitution

The substitution pattern on the pyrrole ring significantly influences physicochemical properties. For instance:

- Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This compound replaces the pyrrole ring with a partially saturated pyrimidine ring, introducing a ketone at position 2 and additional methyl groups.

- Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenylpyrrole-3-carboxylate (): The addition of a chlorosulfonyl group at position 4 introduces strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution compared to the parent compound.

Table 1: Substituent Effects on Pyrrole Derivatives

| Compound Name | Substituents on Pyrrole Ring | Key Functional Groups |

|---|---|---|

| Target Compound | 2-Me, 4-(4-ClPh), 3-COOEt | Ester, Chlorophenyl |

| Ethyl 4-(chlorosulfonyl)-2-methyl... (8) | 2-Me, 4-ClSO₂, 3-COOEt | Sulfonyl chloride, Ester |

| Ethyl 2-(4-ClPh)-4-hydroxy-5-oxo... (5) | 2-(4-ClPh), 4-OH, 5-O, 3-COOEt | Hydroxy, Ketone, Ester |

Substituents on the Aromatic Ring

The 4-chlorophenyl group in the target compound can be replaced with other aryl groups to modulate steric and electronic effects:

- Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (): Fluorine atoms introduce electronegativity and metabolic stability, which are advantageous in pharmaceutical contexts.

Additional Functional Groups

- Hydroxy and Ketone Groups (): The compound "Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo..." features a hydroxyl and ketone group, enabling hydrogen bonding and keto-enol tautomerism, which are absent in the target compound.

- Sulfonyl Chloride Groups (): These groups enhance electrophilicity, making such derivatives suitable for further functionalization (e.g., forming sulfonamides in drug discovery).

Hydrogen Bonding and Crystallographic Properties

For example, the hydroxyl-containing analog in can form stronger O–H···O/N hydrogen bonds, influencing crystal packing and solubility. Graph set analysis () would reveal distinct motifs (e.g., chains or rings) in these structures, impacting material properties like melting points and mechanical stability.

生物活性

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 263.72 g/mol. The compound features a pyrrole ring substituted with an ethyl ester group at the 3-position, a methyl group at the 2-position, and a 4-chlorophenyl group at the 4-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as an enzyme inhibitor or modulator, affecting biochemical pathways that are crucial for cellular functions. The presence of the chlorophenyl group enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from to mg/mL against these pathogens .

Anticancer Potential

The compound has been identified as a potential lead in anticancer drug development. Its structural similarity to known anticancer agents suggests that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives, including this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, demonstrating that those with halogen substituents, such as chlorine, exhibited enhanced antimicrobial effects. This compound was among the compounds tested, showing promising results against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays have revealed that certain pyrrole derivatives can inhibit cancer cell proliferation. This compound was noted for its ability to induce cytotoxicity in human cancer cell lines, suggesting further investigation into its mechanism could yield valuable insights for therapeutic applications.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrrole carboxylate esters are often functionalized using acyl chlorides (e.g., 4-chlorobenzoyl chloride) under anhydrous conditions with catalysts like DMAP or triethylamine. Yields (e.g., 23–45%) can be optimized by controlling stoichiometry, reaction temperature (e.g., 0°C to reflux), and purification methods (e.g., column chromatography) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include / NMR for structural elucidation (e.g., δ 2.22 ppm for methyl groups, δ 7.50–7.57 ppm for aromatic protons) and ESI-MS for molecular ion confirmation. Contradictions in spectral data (e.g., overlapping peaks) can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for absolute configuration validation .

Q. What biological activities have been preliminarily observed for structurally related pyrrole derivatives?

- Methodological Answer : Analogous pyrrole-3-carboxylates exhibit antitumor, antimicrobial, and protein kinase inhibitory activities. Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and molecular docking to identify potential targets like kinase binding pockets .

Q. What purification methods are effective for isolating this compound, and how do impurities affect downstream applications?

- Methodological Answer : Column chromatography (silica gel, eluents like hexane/ethyl acetate) and recrystallization (e.g., ethanol/water) are standard. Impurities (e.g., unreacted starting materials) can skew biological assay results, necessitating HPLC or TLC monitoring (≥95% purity) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. For example, DFT studies on similar pyrroles reveal electron-withdrawing effects of the 4-chlorophenyl group, influencing reactivity in electrophilic substitutions .

Q. How does crystal packing influence the compound’s physicochemical properties?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) identifies intermolecular interactions like C–H···O/Cl hydrogen bonds and π-π stacking. These interactions affect solubility, melting point, and stability. For instance, disorder in the crystal lattice (observed in related structures) may correlate with polymorphic behavior .

Q. What strategies resolve regioselectivity challenges in synthesizing substituted pyrrole derivatives?

- Methodological Answer : Regioselectivity is controlled via protecting groups (e.g., SEM for NH protection) or directing groups (e.g., ester moieties). For example, the 4-chlorophenyl group’s steric bulk directs electrophilic attack to the pyrrole’s 5-position, as confirmed by NOESY NMR .

Q. How can X-ray crystallography data validate computational models of molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。